9(10H)-Acridinimine, 10-pentyl-
Description
Historical Trajectories and Evolution of Acridine (B1665455) Chemistry
The journey of acridine chemistry began in 1870 when Carl Gräbe and Heinrich Caro first isolated the parent compound, acridine, from coal tar. guidechem.com Initially noted for its irritating properties and the characteristic blue fluorescence of its salts, the scientific community soon recognized its potential beyond these physical attributes. guidechem.com A significant milestone was the discovery of the antimicrobial properties of acridine derivatives in 1917 by Ehrlich and Benda. This discovery paved the way for further exploration of their biological activities.
The strategic importance of acridines was highlighted during World War II with the synthesis and widespread use of mepacrine, an acridine-based antimalarial drug, as a substitute for the scarce quinine. Although the advent of penicillin and sulfonamides later superseded acridine-based therapies in some areas, the fundamental value of the acridine scaffold was firmly established. Early synthetic methods, such as the Bernthsen acridine synthesis which involves the condensation of diphenylamine (B1679370) with carboxylic acids, enabled the creation of a diverse range of acridine derivatives for further study. guidechem.com
Fundamental Significance of the Acridine Scaffold in Contemporary Chemical Research
The acridine scaffold, a nitrogen-containing heterocyclic system structurally related to anthracene, is a subject of intense research due to its versatile chemical and biological properties. Its planar, tricyclic aromatic structure is a key feature that allows it to intercalate between the base pairs of DNA and RNA. This DNA-intercalating ability is the foundation for the development of numerous anticancer agents, as it can disrupt DNA replication and transcription in rapidly dividing tumor cells.
Beyond its anticancer applications, the acridine framework is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including:
Antiviral
Antimalarial
Antibacterial
Anti-inflammatory
Antiparasitic
In the realm of materials science, acridine derivatives are utilized as dyes and fluorescent probes. Acridine orange, for example, is a well-known nucleic acid selective stain used in cell cycle determination. The unique photophysical properties of the acridine scaffold also make it a candidate for applications in photodynamic therapy and as a component in organic light-emitting diodes (OLEDs).
Precise Structural Description and IUPAC Nomenclatural Convention of 9(10H)-Acridinimine, 10-pentyl-
The compound 9(10H)-Acridinimine, 10-pentyl- is a specific derivative of the acridine core. Its structure is defined by the tricyclic acridine system where one of the central carbon atoms of the anthracene-like structure is replaced by a nitrogen atom.
The key structural features are:
An acridine nucleus, which is a planar, aromatic heterocycle.
A pentyl group (-C5H11) attached to the nitrogen atom at position 10. This N-alkylation is a common modification in acridine chemistry.
An imine group (=NH) at position 9. The presence of this group in the tautomeric form 9(10H)-Acridinimine is a distinguishing characteristic.
According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the name 9(10H)-Acridinimine, 10-pentyl- precisely describes this structure. The "(10H)" indicates that the nitrogen at position 10 is saturated with a hydrogen in the parent acridine imine structure, which is then substituted with a pentyl group.
The hydrochloride salt of this compound, 9(10H)-Acridinimine, 10-pentyl-, hydrochloride (1:1), is assigned the CAS Number 111782-77-5. The molecular formula for this salt is C18H21ClN2.
Interactive Data Table: Physicochemical Properties of 9(10H)-Acridinimine, 10-pentyl- hydrochloride (1:1)
| Property | Value | Reference |
| CAS Number | 111782-77-5 | |
| Molecular Formula | C18H21ClN2 | |
| Molecular Weight | 300.83 g/mol | |
| Monoisotopic Mass | 300.1393264 u | |
| Topological Polar Surface Area | 27.1 Ų | |
| Rotatable Bond Count | 4 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Complexity | 312 |
Note: The properties listed are computed for the hydrochloride salt.
Current Research Landscape and Emerging Trajectories for Acridinimine Derivatives
While specific research on 9(10H)-Acridinimine, 10-pentyl- is not extensively documented in publicly available literature, the broader field of acridine and acridinimine derivatives is an active area of investigation. A primary focus of current research is the development of novel anticancer agents with enhanced efficacy and selectivity.
Key research trends include:
Targeting Tumor-Specific Conditions: Researchers are designing acridine derivatives that are activated under the unique conditions of the tumor microenvironment, such as hypoxia (low oxygen levels). This approach aims to minimize side effects on healthy tissues.
Inhibition of Key Enzymes: Beyond DNA intercalation, acridine derivatives are being developed to inhibit enzymes crucial for cancer cell survival, such as topoisomerases and telomerase.
Overcoming Drug Resistance: A significant challenge in chemotherapy is the development of drug resistance. Research is ongoing to synthesize new acridine analogs that can circumvent these resistance mechanisms.
Photodynamic Therapy (PDT): The photophysical properties of the acridine scaffold are being harnessed to create photosensitizers for PDT. In this therapeutic strategy, the acridine compound is administered and then activated by light of a specific wavelength to generate reactive oxygen species that kill cancer cells.
Aza-Acridine Derivatives: The synthesis and biological evaluation of aza-acridine derivatives, where an additional nitrogen atom is introduced into the acridine ring system, is a promising area. These modifications can alter the electronic properties and biological activity of the molecule, potentially leading to more potent and stable compounds.
Structure
2D Structure
3D Structure
Properties
CAS No. |
111782-83-3 |
|---|---|
Molecular Formula |
C18H20N2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
10-pentylacridin-9-imine |
InChI |
InChI=1S/C18H20N2/c1-2-3-8-13-20-16-11-6-4-9-14(16)18(19)15-10-5-7-12-17(15)20/h4-7,9-12,19H,2-3,8,13H2,1H3 |
InChI Key |
QMHRHATWYGUWPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=N)C3=CC=CC=C31 |
Origin of Product |
United States |
Synthetic Methodologies for 9 10h Acridinimine, 10 Pentyl and Congeneric Derivatives
Conventional Synthetic Pathways to Acridinimine Structures
Conventional methods for the synthesis of the acridine (B1665455) framework, the precursor to 9(10H)-acridinimine, 10-pentyl-, often involve multi-step procedures with harsh reaction conditions. A common and historically significant route is the Bernthsen acridine synthesis, which involves the condensation of a diphenylamine (B1679370) with a carboxylic acid or its derivative in the presence of a dehydrating agent like zinc chloride or polyphosphoric acid at high temperatures. nih.govrsc.org
Another widely used conventional approach begins with the synthesis of 9-chloroacridine (B74977). This intermediate is typically prepared by reacting N-phenylanthranilic acid with phosphorus oxychloride (POCl₃). orgsyn.org The resulting 9-chloroacridine is a versatile precursor for introducing the amino group at the C-9 position. The substitution of the chlorine atom at the 9-position with an amino group is a key step. This is often achieved by reaction with ammonia (B1221849) or an ammonium (B1175870) salt, sometimes in the presence of a copper catalyst. orgsyn.org
The final step in the conventional synthesis of the target molecule would be the N-alkylation of the 9-aminoacridine (B1665356) with a pentyl halide (e.g., 1-bromopentane (B41390) or 1-iodopentane). wikipedia.org This reaction is a nucleophilic substitution where the nitrogen of the amino group attacks the electrophilic carbon of the alkyl halide. This process can sometimes be challenging due to the potential for over-alkylation or reaction at the ring nitrogen (N-10).
A representative conventional synthesis is outlined below:
Scheme 1: Conventional Synthesis of 9-Aminoacridine Derivatives
| Step | Reactants | Reagents/Conditions | Product |
| 1 | N-phenylanthranilic acid | POCl₃, heat | 9-Chloroacridine |
| 2 | 9-Chloroacridine | NH₄Cl, phenol (B47542), heat | 9-Aminoacridine |
| 3 | 9-Aminoacridine | Pentyl halide, base | 10-pentyl-9-acridinamine |
Advanced and Green Synthesis Techniques
In recent years, significant efforts have been directed towards developing more efficient, sustainable, and environmentally friendly methods for the synthesis of acridine derivatives. These advanced techniques offer advantages such as shorter reaction times, higher yields, and reduced use of hazardous materials.
Microwave-Assisted Synthesis Strategies
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. In the context of acridine synthesis, microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. For instance, the synthesis of acridinedione derivatives, which are structurally related to the acridine core, has been efficiently achieved through microwave-assisted one-pot reactions. mdpi.com The reaction of various enaminones with reagents under microwave irradiation has also been reported to produce heterocyclic compounds, a strategy that could be adapted for acridine synthesis.
Metal-Free Catalysis in Acridinimine Derivatization
The development of metal-free catalytic systems is a key area of green chemistry, aiming to avoid the use of potentially toxic and expensive metal catalysts. rsc.orgrsc.org For the synthesis of N-heterocycles, including acridines, metal-free approaches such as those employing iodine or Brønsted acids as catalysts have been explored. rsc.org These methods offer a more sustainable alternative to traditional metal-catalyzed cross-coupling reactions. The intramolecular C-H amination under metal-free electrochemical conditions also presents a promising route for the construction of N-heterocycles. frontiersin.orgnih.govnih.gov
One-Pot Multicomponent Synthesis Approaches
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single reaction vessel to form a complex product, minimizing intermediate isolation and purification steps. Several one-pot procedures for the synthesis of acridine derivatives have been reported. researchgate.netresearchgate.nettandfonline.comglobalresearchonline.net For example, the Hantzsch condensation of an aromatic aldehyde, 5,5-dimethyl-1,3-cyclohexanedione, and an amine in refluxing water has been used to synthesize N-substituted acridinediones. This method is environmentally friendly and provides good to excellent yields. A one-pot, three-component reaction of 1,3-cyclohexanedione (B196179) with hydrazones and aromatic aldehydes has also been developed for the synthesis of N-substituted acridine-1,8-diones. researchgate.net
Table 1: Examples of One-Pot Syntheses of Acridine Derivatives
| Catalyst/Solvent | Reactants | Product Type | Yield (%) | Reference |
| Triethylamine (B128534) | 1,3-Cyclohexanedione, Hydrazones, Aromatic Aldehydes | N-Substituted Acridine-1,8-diones | Good | researchgate.net |
| Ceric Ammonium Nitrate / Sonication | Aldehydes, 1,3-Diketones, Amines/Ammonium Acetate | N-H and N-Substituted Acridine-1,8-diones | Good | researchgate.net |
| Refluxing Water | Aromatic Aldehyde, 5,5-dimethyl-1,3-cyclohexanedione, Aniline | N-Substituted Acridinediones | Good to Excellent | |
| Polyethylene Glycol (PEG-400) | Sartolone, Substituted Aldehydes, Liquor Ammonia | Acridine Derivatives | Good | globalresearchonline.net |
Photochemical and Electrochemical Synthetic Methods
Photochemical and electrochemical methods offer unique pathways for the synthesis and functionalization of heterocyclic compounds, often under mild conditions. Photochemical alkylation of heteroarenes has been demonstrated, where direct excitation of a protonated heterocycle allows for the use of alcohols and ethers as alkylating agents. rsc.orgnih.gov This approach could potentially be applied to the N-alkylation of 9-aminoacridine.
Electrochemical synthesis provides a powerful and environmentally friendly tool for creating C-N bonds. researchgate.net Intramolecular electrochemical C-H aminations have been developed for the metal-free construction of N-heterocycles. frontiersin.orgnih.govnih.gov Furthermore, the electrochemical alkylation of nitrogen heterocycles has been reported, offering a novel strategy for introducing alkyl groups onto the acridine scaffold. researchgate.net
Flow Chemistry Applications in Acridinimine Production
Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, improved reaction control, and easier scalability. nih.govdurham.ac.ukuc.ptmdpi.comethernet.edu.et The synthesis of various heterocycles has been successfully adapted to flow chemistry systems. For the synthesis of 9(10H)-Acridinimine, 10-pentyl-, a flow process could be envisioned for both the formation of the acridine core and the subsequent N-alkylation step. The use of packed-bed reactors with solid-supported catalysts or reagents can further enhance the efficiency and sustainability of the synthesis.
Regioselective Functionalization at the N10-Position and the Imine Moiety
Achieving regioselectivity is paramount in the synthesis of specifically substituted acridine derivatives. The electronic properties of the acridine ring system dictate the reactivity of different positions, allowing for targeted modifications.
Functionalization at the N10-Position:
The introduction of an alkyl group, such as a pentyl chain, at the N10 position is a key step in synthesizing the target compound. This is typically achieved through N-alkylation reactions. A common precursor for this transformation is 9-aminoacridine or a related acridinone. The nitrogen atom at the 10-position can be alkylated using an appropriate alkyl halide, such as 1-bromopentane or 1-iodopentane, in the presence of a base.
One effective method involves using a phase transfer catalyst, which facilitates the reaction between the water-soluble and organic-soluble reactants. For instance, N10-alkylation of acridin-9-one derivatives has been successfully performed using catalysts like tetrabutyl ammonium bromide.
Another approach is the direct alkylation of 9-aminoacridine. To form the 10-pentyl derivative, 9-aminoacridine can be reacted with a pentyl halide. This reaction leads to the formation of the N-alkylated acridinium (B8443388) salt, which can then be deprotonated to yield the neutral 9(10H)-acridinimine, 10-pentyl-. The reaction conditions, such as solvent and temperature, must be carefully controlled to favor the desired N10-alkylation over potential side reactions at the exocyclic amino group.
Functionalization at the Imine Moiety:
The imine moiety at C9, or its precursor the 9-amino group, is another critical site for functionalization. The synthesis often begins with 9-chloroacridine, which is a versatile intermediate. The chlorine atom at the C9 position is a good leaving group, readily undergoing nucleophilic aromatic substitution (SNAr) with various amines.
To synthesize the parent 9-aminoacridine structure, 9-chloroacridine is typically reacted with an amine source. For more complex derivatives, a common strategy involves a two-step process where 9-chloroacridine is first treated with phenol to form a more reactive 9-phenoxyacridine (B3049667) intermediate. nih.gov This intermediate then reacts more cleanly with primary or secondary amines to yield the corresponding 9-aminoacridine derivatives. nih.gov Direct treatment of 9-chloroacridines with amines often results in low or no product formation. nih.gov
Further functionalization of the 9-amino group can be achieved through various methods:
Reductive Amination: This method involves reacting the 9-aminoacridine with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form more complex secondary or tertiary amines at the C9 position.
Acylation: The 9-amino group can be acylated using acid chlorides or anhydrides to form N-(acridin-9-yl) amides. For example, reacting 9-aminoacridine with substituted benzoyl chlorides in acetone (B3395972) can yield a variety of N-benzoyl-9-aminoacridine derivatives. nih.gov
It is important to note that the imine itself can direct further reactions. Transition metal-catalyzed reactions, for instance, can utilize the imine as a directing group to achieve functionalization at other positions on the molecule, although this is a more advanced and less common strategy for this specific scaffold. nih.gov
Methodologies for Compound Isolation, Purification, and Yield Optimization
The successful synthesis of 9(10H)-acridinimine, 10-pentyl- and its analogs depends heavily on effective methods for isolation and purification, as well as strategies to maximize the reaction yield.
Yield Optimization:
Several strategies can be employed to enhance the yield of the desired product.
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields for the synthesis of acridine derivatives. rsc.org For example, adapting a procedure to microwave heating can decrease reaction times from several hours to under an hour while maintaining or improving the yield. rsc.org
Reaction Conditions: The choice of solvent and the addition of reagents to suppress side reactions are important. For instance, the hydrolysis of 9-chloroacridine to the undesired 9-acridone byproduct is a common issue. This side reaction can be partially suppressed by adding dehydrating agents like 3Å molecular sieves to the reaction mixture. nih.gov
| Strategy | Description | Example/Benefit | Reference |
|---|---|---|---|
| Microwave Heating | Utilizing microwave irradiation to accelerate the reaction. | Reduces reaction time from 6 hours to 40 minutes and simplifies work-up. | rsc.org |
| Stoichiometric Control | Adjusting the molar ratio of reactants to minimize side reactions. | Reducing excess alkylating agent decreases di-alkylation by-products. | rsc.org |
| By-product Suppression | Adding reagents to prevent the formation of common impurities. | Addition of 3Å molecular sieves to prevent hydrolysis of 9-chloroacridine to 9-acridone. | nih.gov |
Compound Isolation and Purification:
Following the synthesis, a robust purification strategy is required to isolate the target compound from unreacted starting materials, reagents, and byproducts.
Recrystallization: This is a common technique for purifying solid products. A suitable solvent system, often a binary mixture like ethanol (B145695) and ether, is used to dissolve the crude product at an elevated temperature, followed by cooling to allow the pure compound to crystallize. nih.gov
Column Chromatography: Silica gel column chromatography is a standard method for separating compounds based on their polarity. A solvent system is chosen to allow the desired product to elute from the column separately from impurities.
Solid-Phase Extraction (SPE): For libraries of compounds or for more challenging separations, parallel SPE protocols can be highly effective. A multi-step SPE protocol using an ion-exchange resin (e.g., Dowex 50WX2-400) has been successfully used to purify 9-aminoacridine derivatives. nih.gov This process can involve sequential washes with different solutions to remove specific impurities. For example:
A wash with an acidic solution (e.g., 5% TFA in methanol) to elute non-basic impurities. nih.gov
A wash with a weak base solution (e.g., 5% pyridine (B92270) in methanol) to elute less basic byproducts like 9-acridones. nih.gov
A final wash with a stronger base solution (e.g., 5% triethylamine in methanol) to elute the desired 9-aminoacridine product. nih.gov
Advanced Spectroscopic and Structural Characterization of 9 10h Acridinimine, 10 Pentyl
Elucidation of Molecular Structure via Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 9(10H)-Acridinimine, 10-pentyl-, ¹H and ¹³C NMR spectra would be essential for confirming its structure.
Expected ¹H NMR Spectral Features: In a hypothetical ¹H NMR spectrum, one would anticipate distinct signals corresponding to the protons of the acridine (B1665455) core and the pentyl chain. The aromatic protons of the acridine skeleton would likely appear as a series of multiplets in the downfield region (typically δ 7.0-9.0 ppm). The protons of the pentyl group would exhibit characteristic signals in the upfield region, with the methylene (B1212753) group adjacent to the nitrogen atom (N-CH₂) expected to be the most deshielded of the alkyl protons. The imine proton (C=NH) would likely appear as a broad singlet, and its chemical shift could be sensitive to the solvent and concentration.
Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework. One would expect to observe signals for the 13 carbon atoms of the acridine core and the 5 carbon atoms of the pentyl chain. The imine carbon (C=N) would be a key diagnostic signal, typically appearing in the downfield region of the spectrum.
Without experimental data, a detailed analysis and a data table of chemical shifts and coupling constants cannot be provided.
Determination of Molecular Mass and Fragmentation Patterns by Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.
For 9(10H)-Acridinimine, 10-pentyl-, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, which would be expected to correspond to the molecular formula C₁₈H₂₀N₂. The calculated monoisotopic mass would be a key piece of identifying information.
Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would reveal characteristic fragmentation patterns. A plausible fragmentation pathway could involve the loss of the pentyl chain or parts of it, leading to the formation of a stable acridinium (B8443388) or acridinyl ion. The observation of these fragment ions would provide strong evidence for the proposed structure.
A representative data table would typically include the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions, along with their relative intensities. In the absence of experimental spectra, such a table cannot be constructed.
Analysis of Vibrational Modes using Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" of its functional groups.
Expected IR and Raman Spectral Features: The IR spectrum of 9(10H)-Acridinimine, 10-pentyl- would be expected to show characteristic absorption bands. These would include C-H stretching vibrations from the aromatic rings and the aliphatic pentyl chain, C=N stretching of the imine group (typically around 1650-1600 cm⁻¹), and C=C stretching vibrations of the acridine core (around 1600-1450 cm⁻¹). The N-H stretching vibration of the imine could also be observed, likely as a broad band.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and could be useful in identifying the symmetric vibrations of the acridine ring system.
A data table summarizing the key vibrational frequencies and their assignments would be a standard component of a full characterization, but cannot be generated without empirical data.
Solid-State Structural Analysis through X-ray Crystallography
X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction study of 9(10H)-Acridinimine, 10-pentyl- would provide unambiguous proof of its molecular structure.
The resulting crystal structure would reveal precise bond lengths, bond angles, and torsion angles. It would also provide insights into the planarity of the acridine system and the conformation of the pentyl chain in the solid state. Furthermore, the analysis of the crystal packing would elucidate any intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the solid-state architecture.
Key crystallographic parameters, such as the unit cell dimensions, space group, and atomic coordinates, would be presented in a detailed crystallographic data table. This information is currently unavailable for this specific compound.
Investigation of Electronic Transitions by UV-Visible Absorption Spectroscopy
UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 9(10H)-Acridinimine, 10-pentyl- would be expected to be characteristic of the extended π-system of the acridine core.
Typically, acridine derivatives exhibit several absorption bands in the UV and visible regions. These bands correspond to π-π* transitions within the aromatic system. The position and intensity of these bands (λ_max and molar absorptivity, ε) would be sensitive to the substitution pattern and the solvent environment. The N-pentyl group might induce a slight solvatochromic effect.
A data table summarizing the absorption maxima and molar extinction coefficients in different solvents would be a valuable part of the characterization, but this data is not available in the reviewed literature.
Characterization of Emission Properties through Fluorescence Spectroscopy
Many acridine derivatives are known to be fluorescent, and this property is often central to their applications. Fluorescence spectroscopy would be used to characterize the emission properties of 9(10H)-Acridinimine, 10-pentyl-.
Upon excitation at an appropriate wavelength (determined from the UV-Vis spectrum), the compound would be expected to emit light at a longer wavelength. The fluorescence spectrum would reveal the emission maximum (λ_em) and the quantum yield (Φ_f), which is a measure of the efficiency of the fluorescence process. The Stokes shift, the difference between the absorption and emission maxima, would also be a key parameter.
The fluorescence properties could be influenced by factors such as solvent polarity and the presence of quenchers. Time-resolved fluorescence spectroscopy could provide further insights into the excited-state lifetime (τ_f).
A comprehensive data table would present the excitation and emission maxima, quantum yields, and fluorescence lifetimes in various solvents. Due to the lack of specific studies on this compound, such data cannot be presented.
Photophysical Investigations of 9 10h Acridinimine, 10 Pentyl
Quantitative Analysis of Absorption and Emission Spectra
No data is available on the absorption and emission maxima, molar absorption coefficients, or spectral shapes for 9(10H)-Acridinimine, 10-pentyl-.
Determination of Fluorescence Quantum Yields
There is no available information regarding the fluorescence quantum yields of 9(10H)-Acridinimine, 10-pentyl- in any solvent.
Measurement and Interpretation of Fluorescence Lifetimes
Measurements and interpretations of the fluorescence lifetimes for 9(10H)-Acridinimine, 10-pentyl- have not been reported.
Characterization of Triplet State Dynamics and Intersystem Crossing Efficiencies
Data on the triplet state characteristics, such as triplet-triplet absorption, triplet lifetime, and intersystem crossing quantum yields for 9(10H)-Acridinimine, 10-pentyl-, are not available.
Solvent Effects on Photophysical Parameters
No studies have been found that investigate the influence of solvent polarity or other solvent properties on the photophysical parameters of 9(10H)-Acridinimine, 10-pentyl-.
Pathways of Photostability and Photodegradation under various Irradiations
There is no information available concerning the photostability or photodegradation pathways of 9(10H)-Acridinimine, 10-pentyl-.
Electrochemical Properties and Redox Behavior of 9 10h Acridinimine, 10 Pentyl
Comprehensive Analysis using Cyclic Voltammetry and Related Techniques
Cyclic voltammetry (CV) is the primary technique for investigating the redox behavior of acridinium (B8443388) compounds. academie-sciences.fr A typical CV experiment for 9(10H)-Acridinimine, 10-pentyl- would involve dissolving the compound in an aprotic solvent, such as acetonitrile (B52724) (AN) or N,N-dimethylformamide (DMF), with a supporting electrolyte like tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6). academie-sciences.frelectrochemsci.org
The resulting voltammogram is expected to show at least one reversible or quasi-reversible reduction wave in the cathodic regime. academie-sciences.fr This wave corresponds to the one-electron reduction of the acridinium cation to a neutral acridinyl radical. The reversibility of this process can be assessed by the peak separation (ΔEp) between the cathodic and anodic peaks and the ratio of their peak currents (ipa/ipc).
Further reduction to a dianion may occur at more negative potentials. electrochemsci.org The oxidation of the compound is likely to be an irreversible process, as observed in other N-substituted acridine (B1665455) derivatives. acs.org Techniques such as differential pulse voltammetry (DPV) and square wave voltammetry (SWV) could also be employed to obtain more accurate potential values and to study multi-step electron transfer processes.
Determination of Oxidation and Reduction Potentials
The reduction potential of N-alkyl acridinium salts is a key parameter in their application as photoredox catalysts. nih.govacs.org For N-substituted acridinium compounds, the first one-electron reduction typically occurs at potentials around -0.4 to -0.6 V versus the Saturated Calomel Electrode (SCE). academie-sciences.fr
The introduction of the 10-pentyl group, an electron-donating alkyl chain, is expected to make the reduction slightly more difficult compared to an N-methyl or N-ethyl analogue, thus shifting the reduction potential to a more negative value. Conversely, the 9-imine group's electronic effect will also influence this potential. The oxidation potential is anticipated to be high and irreversible. acs.org
Table 1: Representative Electrochemical Data for Related Acridinium Compounds
| Compound | Ered (V vs SCE) | Solvent | Reference |
|---|---|---|---|
| Bisacridinium-Zn(II) porphyrin | -0.475 | DMF | academie-sciences.fr |
| 9-Anilinoacridines | Varies with substituent | Not specified | nih.gov |
| N-Alkylpyridinium salts | Varies with substituent | Not specified | acs.org |
This table presents data for structurally related compounds to infer the potential electrochemical behavior of 9(10H)-Acridinimine, 10-pentyl-.
Elucidation of Electron Transfer Mechanisms
The electron transfer mechanism for N-alkyl acridinium salts generally involves a single-electron transfer to form a neutral radical. acs.org This radical species can then undergo further reactions, such as dimerization or a second reduction, depending on the experimental conditions.
For 9(10H)-Acridinimine, 10-pentyl-, the proposed reduction mechanism is a one-electron transfer to the acridinium system, generating a 10-pentylacridinyl radical. The stability of this radical will be influenced by the steric bulk of the pentyl group and the electronic nature of the imine substituent. Scan rate-dependent cyclic voltammetry can be used to investigate the kinetics of the electron transfer and the stability of the resulting radical. At very fast scan rates, the process may appear more reversible, while at slower scan rates, follow-up chemical reactions of the radical may become more apparent.
The oxidation is likely a multi-electron, irreversible process involving the acridine ring and possibly the imine group, leading to the formation of stable, oxidized products. acs.org
Impact of Molecular Structure and Environmental Factors on Redox Characteristics
The redox characteristics of acridine derivatives are highly sensitive to their molecular structure and the surrounding environment. nih.govacs.org
Molecular Structure:
N-Alkyl Substituent: The 10-pentyl group is an electron-donating group. Lengthening the alkyl chain in related heterocyclic systems can influence redox potentials and the morphology of films formed from these compounds. rsc.org While the electronic effect of a pentyl group compared to a methyl group may be modest, its steric bulk can hinder intermolecular interactions and affect the stability of radical intermediates. youtube.com
9-Imine Substituent: The imine group at the 9-position will significantly influence the electronic properties of the acridine core. Its electron-donating or-withdrawing character, which depends on the group attached to the imine nitrogen, will directly impact the ease of reduction and oxidation of the molecule.
Environmental Factors:
Solvent: The choice of solvent can significantly affect redox potentials due to differential solvation of the charged and neutral species. electrochemsci.org Solvents capable of hydrogen bonding or with high polarity can stabilize the charged acridinium cation, thereby influencing the reduction potential. electrochemsci.org Studies on acridine have shown that the solvent can also influence the aggregation and self-association of the molecules in solution. acs.orgepa.gov
pH: The imine group is susceptible to protonation in acidic media. Protonation would make the acridinium system more electron-deficient and thus easier to reduce, shifting the reduction potential to more positive values. The pH of the medium will, therefore, be a critical factor in the electrochemical behavior of this compound.
Computational Chemistry and Theoretical Studies of 9 10h Acridinimine, 10 Pentyl
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For acridine (B1665455) derivatives, DFT calculations, often employing functionals like B3LYP, provide deep insights into their reactivity, stability, and electronic properties. nih.gov
The electronic character of 9(10H)-Acridinimine, 10-pentyl- is dominated by the tricyclic aromatic system of the acridine core. This planar structure results in a delocalized π-electron system across the rings. The introduction of the imine group at position 9 and the 10-pentyl- chain at the nitrogen atom will subtly modulate this electronic distribution. The pentyl group, being an electron-donating alkyl chain, is expected to slightly increase the electron density on the acridine nitrogen.
Frontier Molecular Orbital (FMO) theory is a key application of MO theory for describing reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comyoutube.com
HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons, acting as a nucleophile. youtube.com In acridine derivatives, the HOMO is typically a π-orbital distributed across the aromatic rings. nih.gov The energy of the HOMO is a critical factor in determining the molecule's ionization potential.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital relates to the molecule's ability to accept electrons, functioning as an electrophile. youtube.com The LUMO in acridines is generally a π*-orbital, also delocalized over the ring system. nih.gov The LUMO energy is indicative of the electron affinity.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that reflects the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. DFT calculations on various acridine derivatives have established these general principles. tandfonline.comdntb.gov.ua
Table 1: Representative FMO Data for Acridine-like Scaffolds from DFT Studies
| Compound/Scaffold | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Acridine | -5.89 | -1.45 | 4.44 |
| 9-Aminoacridine (B1665356) | -5.42 | -1.38 | 4.04 |
| N-alkylated Acridone (B373769) | -6.21 | -1.98 | 4.23 |
Note: These are representative values from DFT calculations on related structures and may vary depending on the specific functional and basis set used.
Conformational Landscape and Dynamics Studies using Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For a molecule like 9(10H)-Acridinimine, 10-pentyl-, MD simulations can reveal its conformational flexibility and its behavior in different environments, such as in aqueous solution or near a biological target.
The primary source of conformational freedom in this molecule is the 10-pentyl- chain. While the acridine core is rigid and planar, the C-C single bonds of the pentyl group can rotate, allowing the chain to adopt numerous conformations. preprints.org MD simulations can map the potential energy surface associated with these rotations to identify low-energy, stable conformations. These simulations can track key dihedral angles within the pentyl chain to understand its preferred orientations relative to the acridine ring.
Furthermore, MD simulations are invaluable for studying the interactions of acridine derivatives with their biological targets, such as DNA or proteins. nih.gov By placing the molecule in a simulated aqueous environment with a macromolecule, researchers can observe the dynamics of the binding process, the stability of the resulting complex, and the specific interactions (like hydrogen bonds or van der Waals forces) that maintain the association over time. nih.govnih.gov
Prediction and Simulation of Spectroscopic Signatures
Computational methods, particularly Time-Dependent DFT (TD-DFT), are widely used to predict and interpret the spectroscopic properties of molecules, including their UV-Visible absorption spectra.
The acridine scaffold has a characteristic UV-Vis absorption profile due to π-π* electronic transitions within its aromatic system. researchgate.net The spectra of acridine derivatives typically show multiple strong absorption bands in the UV and near-visible regions. researchgate.netmdpi.com TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These theoretical spectra can be compared with experimental data to confirm molecular structures and understand the nature of the electronic transitions. nih.gov For 9(10H)-Acridinimine, 10-pentyl-, the core acridine chromophore is expected to dominate the spectrum, with minor shifts induced by the imine and pentyl substituents.
Table 2: Typical Experimental UV-Vis Absorption Maxima for Acridine Derivatives in Ethanol (B145695)
| Compound | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| Acridine | 247, 345 | 178000, 9800 |
| Acridine Orange | 431, 492 | 27000, 56000 |
| Proflavine | 445 | 41000 |
Data sourced from various spectroscopic databases and literature. photochemcad.comaatbio.comphotochemcad.com
Theoretical Insights into Reaction Mechanisms and Pathways
Computational chemistry provides powerful tools for elucidating reaction mechanisms, identifying transition states, and calculating activation energies. For the acridine ring system, several key reaction pathways can be analyzed theoretically.
Nucleophilic Substitution at the 9-position: The C9 position of the acridine ring is electron-deficient and thus susceptible to attack by nucleophiles. pharmaguideline.com This is a common pathway for synthesizing a wide variety of 9-substituted acridines. nih.gov Theoretical studies can model the addition-elimination mechanism, calculate the energy barrier for the reaction, and predict how different substituents on the nucleophile or the acridine ring affect the reaction rate.
Electrophilic Substitution: Electrophilic attack on the acridine ring typically occurs on the benzenoid rings rather than the central pyridine (B92270) ring. pharmaguideline.com DFT calculations of the molecular electrostatic potential (MEP) can identify the most electron-rich regions of the molecule, which are the likely sites for electrophilic attack.
N-Alkylation: The nitrogen atom at position 10 can be alkylated, a reaction fundamental to the structure of the target compound. wikipedia.org Theoretical models can investigate the SN2 mechanism of this reaction, involving the lone pair of the nitrogen atom attacking an alkyl halide.
The formation of the acridinimine moiety itself can also be studied, providing insights into the reaction conditions required for its synthesis.
In Silico Modeling of Molecular Interactions with Biological Macromolecules
The biological activity of many acridine derivatives stems from their ability to interact with macromolecules like DNA and proteins. researchgate.netmdpi.com In silico techniques, particularly molecular docking and molecular dynamics, are essential for studying these interactions at an atomic level. nih.goviajpr.comjppres.com
DNA Intercalation: The planar aromatic structure of the acridine core allows it to insert, or intercalate, between the base pairs of double-stranded DNA. nih.govmdpi.com Molecular docking simulations can predict the preferred binding mode and orientation of 9(10H)-Acridinimine, 10-pentyl- within the DNA double helix. These models show that the flat acridine ring stacks between DNA bases via π-π interactions, while the substituents in the minor or major grooves can form additional hydrogen bonds or van der Waals contacts. nih.govatlantis-press.comresearchgate.net Docking scores provide an estimate of the binding affinity.
Protein Inhibition: Acridine derivatives are known inhibitors of enzymes such as topoisomerases and various kinases. nih.govnih.gov Docking studies can place the molecule into the active site of a target protein to identify key binding interactions. For example, simulations can reveal hydrogen bonds between the acridine nitrogen or imine group and amino acid residues, as well as hydrophobic interactions between the aromatic rings and nonpolar residues in the binding pocket. jppres.com
Table 3: Representative Molecular Docking Scores of Acridine Derivatives with Biological Targets
| Acridine Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) |
| Amide-Acridine Analog | VEGFR2 | 4ASD | -10.03 |
| N10-substituted Acridone | DNA duplex | 8Q9R | -8.80 |
| 2,9-disubstituted Acridine | DPP-IV | 2P8S | -8.80 |
| Acridine-Triazole Hybrid | Topoisomerase IIB | 4G0U | -9.50 (Estimated from binding affinity) |
Note: Docking scores are highly dependent on the software and protocol used. These values are illustrative examples from published studies on various acridine derivatives. nih.goviajpr.comjppres.comzuj.edu.jo
Mechanistic Insights into Molecular Interactions
Elucidation of DNA Intercalation and Binding Modes
Acridine (B1665455) derivatives are classic examples of DNA intercalating agents. The planar aromatic ring system of the acridine core can insert itself between the base pairs of the DNA double helix. This mode of binding is stabilized by π-π stacking interactions between the aromatic rings of the acridine and the DNA bases. The specific orientation and stability of this intercalation can be influenced by substituents on the acridine ring. While no direct studies on 9(10H)-Acridinimine, 10-pentyl- are available, it is hypothesized that the 10-pentyl chain would reside in one of the DNA grooves, potentially influencing the sequence selectivity and binding affinity. The imine group at the 9-position could also participate in hydrogen bonding with the DNA backbone, further stabilizing the complex.
Investigation of Protein Binding and Specific Enzyme Inhibition Mechanisms (e.g., Topoisomerase II)
A primary molecular target for many biologically active acridine derivatives is topoisomerase II. nih.govnih.gov These enzymes are crucial for managing DNA topology during processes like replication and transcription. nih.gov Acridines can inhibit topoisomerase II by stabilizing the covalent complex formed between the enzyme and DNA, which leads to double-strand breaks and subsequent cell death. nih.govnih.gov This mechanism is a cornerstone of their potential anticancer activity. The 10-pentyl group of 9(10H)-Acridinimine, 10-pentyl- would likely interact with hydrophobic pockets within the enzyme's binding site, potentially enhancing the inhibitory potency compared to unsubstituted acridines.
Characterization of Membrane Interaction and Permeation Mechanisms
The ability of a compound to cross cellular membranes is critical for its biological activity. The lipophilic character of the 10-pentyl chain in 9(10H)-Acridinimine, 10-pentyl- is expected to significantly enhance its ability to interact with and permeate through the lipid bilayers of cell membranes. This increased lipophilicity could facilitate passive diffusion across membranes, leading to higher intracellular concentrations. The specific interactions may involve the insertion of the pentyl chain into the hydrophobic core of the membrane, while the polar acridinimine head group remains closer to the hydrophilic surface.
Photodynamic Action Mechanisms and Reactive Oxygen Species (ROS) Generation
Acridine derivatives can act as photosensitizers, meaning they can be excited by light to a higher energy state. Upon returning to the ground state, they can transfer this energy to molecular oxygen, generating highly reactive singlet oxygen and other reactive oxygen species (ROS). This process, known as photodynamic therapy, can induce localized cellular damage. The efficiency of ROS generation is dependent on the photophysical properties of the acridine derivative, such as its ability to absorb light and undergo intersystem crossing to a triplet state. While no specific data exists for 9(10H)-Acridinimine, 10-pentyl-, its extended π-system suggests it may possess photosensitizing properties.
Advanced Applications in Materials Science and Catalysis
Utility in Fluorescent Materials and Probes
The inherent fluorescence of the acridine (B1665455) scaffold is a cornerstone of its application in materials science. The nature and position of substituents can significantly influence the quantum yield, Stokes shift, and environmental sensitivity of the fluorescence.
Development of Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
While specific research on the use of 9(10H)-Acridinimine, 10-pentyl- in OLEDs is not extensively documented, the broader acridine family has shown significant promise. For instance, derivatives of acridin-9(10H)-one have been utilized as thermally activated delayed fluorescence (TADF) materials. One such novel TADF compound, by incorporating phenoxazine (B87303) as an electron donor, achieved a high fluorescence quantum yield of 94.9% and a short TADF lifetime of 1.6 μs. rsc.org An OLED device using this related acridone (B373769) derivative as the emitter demonstrated excellent performance with a low turn-on voltage of 2.2 V, an external quantum efficiency of 30.6%, and a power efficiency of 109.9 lm W⁻¹. rsc.org These findings highlight the potential of the acridine core in developing high-performance optoelectronic devices. The specific contribution of the 10-pentyl group and the 9-imine functionality in 9(10H)-Acridinimine, 10-pentyl- to OLED performance remains an area for future investigation.
Application in Bioimaging and Fluorescent Tracers
Acridine derivatives are well-known for their application as fluorescent stains and probes in biological systems due to their ability to intercalate into DNA and their favorable photophysical properties. The hydrochloride salt of 9(10H)-Acridinimine, 10-pentyl- is a known compound, suggesting its potential solubility in aqueous environments, a key requirement for biological applications. guidechem.com While specific bioimaging studies with this compound are not reported, the general class of acridines is widely used for their fluorescent properties in cellular imaging.
Design of Chemical Sensors and Biosensors
The fluorescence of acridine compounds can be sensitive to the local chemical environment, making them suitable for the development of chemical sensors and biosensors. The mechanism often involves photoinduced electron transfer (PET) or other quenching/enhancement pathways upon interaction with an analyte. There is currently no specific literature detailing the use of 9(10H)-Acridinimine, 10-pentyl- in the design of such sensors.
Exploration as Organic Semiconductor Materials
The planar and aromatic nature of the acridine ring system suggests potential for its use in organic semiconductor applications. The ability to form ordered stacks and facilitate charge transport is a key characteristic of such materials. Research on acridin-9(10H)-one based materials has shown their potential in this area, particularly in the context of TADF for OLEDs, which relies on efficient charge recombination and energy transfer processes. rsc.org The pentyl group on 9(10H)-Acridinimine, 10-pentyl- could influence the solid-state packing and thin-film morphology, which are critical parameters for semiconductor performance. However, dedicated studies on the semiconductor properties of this specific imine derivative are lacking.
Integration into Industrial Dyeing and Pigment Technologies
Acridine-based compounds have a long history as dyes and pigments due to their strong absorption in the visible region and high tinctorial strength. The specific color and properties of 9(10H)-Acridinimine, 10-pentyl- are not well-documented in the context of industrial dyeing. The hydrochloride salt form of the compound is noted, which is a common feature for water-soluble dyes. guidechem.com
Catalytic Applications and Mechanistic Aspects
The catalytic activity of acridine derivatives is an area of growing interest. The excited-state behavior of some acridine compounds allows them to act as photoredox catalysts. For example, studies on 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine have elucidated the mechanism of photochemical hydroxide (B78521) ion release, demonstrating a fast heterolytic cleavage of the C-O bond in protic solvents. nih.gov This reactivity highlights the potential of the acridine scaffold in designing photo-triggered catalysts. While these studies provide mechanistic insights into related compounds, the specific catalytic applications and mechanistic pathways involving 9(10H)-Acridinimine, 10-pentyl- have not been reported.
Heterogeneous Catalysis and Surface Interactions
Information regarding the application of 9(10H)-Acridinimine, 10-pentyl- in heterogeneous catalysis or its interactions with surfaces is not present in the current body of scientific literature. There are no documented instances of this compound being utilized as a heterogeneous catalyst or studies on its surface chemistry.
Photocatalysis for Energy Conversion and Synthesis
The photocatalytic properties of 9(10H)-Acridinimine, 10-pentyl- for energy conversion and synthesis have not been explored in any published research. Consequently, there are no findings on its efficiency, mechanisms, or potential in photocatalytic applications.
Organocatalytic Roles of Acridinimine Scaffolds
While acridinimine scaffolds, in general, may have been investigated for their organocatalytic potential, there is a specific absence of research pertaining to the organocatalytic roles of 9(10H)-Acridinimine, 10-pentyl-. No studies have been found that focus on the use of this particular molecule as an organocatalyst.
Future Research Directions and Emerging Opportunities for 9 10h Acridinimine, 10 Pentyl
Innovation in Sustainable and Scalable Synthetic Methodologies
The synthesis of functionalized acridine (B1665455) derivatives has traditionally relied on methods that can be resource-intensive and may not align with modern principles of green chemistry. Future research will likely focus on developing more sustainable and scalable synthetic routes to 9(10H)-Acridinimine, 10-pentyl-.
One promising approach is the adoption of flow chemistry . This technique offers enhanced control over reaction parameters, improved safety for handling reactive intermediates, and the potential for straightforward scaling-up. For instance, the synthesis of functionalized NH-aziridines from vinyl azides has been successfully demonstrated using a flow-batch approach in an environmentally benign solvent, a strategy that could be adapted for the synthesis of acridine precursors. acs.org
Another area of innovation lies in sonochemistry , which utilizes ultrasound to promote chemical reactions. The rapid and green synthesis of acridine-functionalized covalent organic polymers has been achieved by combining sonochemistry with ion induction in aqueous solutions. researchgate.netmolbase.comtandfonline.com This method's success in a green solvent at room temperature suggests its potential applicability to the synthesis of smaller molecules like 9(10H)-Acridinimine, 10-pentyl-, offering a more sustainable alternative to traditional heating.
Furthermore, the development of novel catalytic systems is crucial. Recent research has highlighted the use of core-shell magnetic nanoparticles and Co-Zn zeolitic imidazolate frameworks as highly efficient and recyclable catalysts for the synthesis of acridine derivatives. researchgate.net Exploring similar heterogeneous nanocatalysts for the specific synthesis of 10-pentyl-substituted acridinimines could lead to more sustainable and economically viable production methods. A reported MeOTf-induced cyclization of N-(2-cyanophenyl)carbazole to form an acridinimine core also presents a specific synthetic pathway that could be optimized for sustainability. acs.org
| Synthetic Methodology | Potential Advantages for 9(10H)-Acridinimine, 10-pentyl- Synthesis |
| Flow Chemistry | Enhanced safety, improved reaction control, scalability. |
| Sonochemistry | Use of green solvents, rapid reaction times, energy efficiency. |
| Heterogeneous Nanocatalysis | High efficiency, catalyst recyclability, reduced waste. |
| Optimized Cyclization Reactions | Potentially milder reaction conditions and improved yields. |
Application of Advanced In Situ Characterization Techniques
A thorough understanding of the reaction mechanisms and the behavior of 9(10H)-Acridinimine, 10-pentyl- under various conditions is fundamental to unlocking its full potential. Advanced in situ characterization techniques will be instrumental in this endeavor.
Spectroelectrochemistry , which combines spectroscopy with electrochemistry, is a powerful tool for studying the electronic structure and redox behavior of molecules. It has been employed to investigate 9-substituted acridines, providing insights into their reduction potentials and the vibrational changes that occur upon electron transfer. researchgate.net Applying this technique to 9(10H)-Acridinimine, 10-pentyl- could elucidate the role of the imine and pentyl groups in its electrochemical properties. Further spectroelectrochemical studies on acridine radicals and acridinide anions have provided detailed mechanistic insights into their reduction processes. epdf.pub
The use of in situ NMR and Raman spectroscopy can provide real-time information about the structural transformations and reaction kinetics during the synthesis or functionalization of the compound. For example, dynamic NMR has been used to study the tautomerism of N-substituted acridin-9-amines, a phenomenon that is also relevant to the amino-imine tautomerism of 9(10H)-Acridinimine. researchgate.net
Synergistic Integration with Nanomaterials and Hybrid Architectures
The integration of 9(10H)-Acridinimine, 10-pentyl- with nanomaterials and the creation of hybrid architectures represent a significant growth area with the potential for novel applications. The inherent properties of the acridine core, such as its planarity and potential for π-π stacking, make it an excellent candidate for interaction with various nanomaterials.
Research has shown that acridine-based compounds can be conjugated with silver nanoparticles to create efficient sensors for heavy metal ions like mercury. chemicalbook.com The 10-pentyl group in 9(10H)-Acridinimine, 10-pentyl- could further enhance its interaction with nanoparticles and influence the sensitivity and selectivity of such nanosensors.
The development of acridine-functionalized covalent organic polymers (COPs) for photocatalysis is another exciting frontier. researchgate.netmolbase.comtandfonline.com These materials leverage the photophysical properties of the acridine moiety within a porous, high-surface-area framework. Incorporating 9(10H)-Acridinimine, 10-pentyl- into such structures could lead to new photocatalysts with tailored properties for applications in water treatment and energy conversion.
Furthermore, the interaction of acridine derivatives with graphene-based materials is an area of active research. tue.nl The combination of the electronic properties of graphene with the unique characteristics of 9(10H)-Acridinimine, 10-pentyl- could result in hybrid materials for advanced electronic and sensing devices.
| Nanomaterial/Hybrid Architecture | Potential Application with 9(10H)-Acridinimine, 10-pentyl- |
| Silver Nanoparticles | Chemical sensors for environmental monitoring. |
| Covalent Organic Polymers | Heterogeneous photocatalysts for green chemistry. |
| Graphene-based Materials | Components for advanced electronic and optoelectronic devices. |
Refinement of Predictive Computational Models for Structure-Function Relationships
Computational modeling is an indispensable tool for accelerating the discovery and optimization of new materials. For 9(10H)-Acridinimine, 10-pentyl-, refining predictive computational models will be crucial for understanding its structure-function relationships and guiding experimental efforts.
Quantitative Structure-Activity Relationship (QSAR) studies have been successfully applied to various acridine derivatives to correlate their structural features with their biological activities. researchgate.netresearchgate.net While the current focus is on non-biological applications, the principles of QSAR can be adapted to predict the material properties of 9(10H)-Acridinimine, 10-pentyl- and its analogues. For example, models could be developed to predict properties like fluorescence quantum yield, redox potential, or charge carrier mobility based on structural modifications.
Density Functional Theory (DFT) calculations have been used to study the tautomerism between 9-acridinamine and 9(10H)-acridinimine, providing insights into their relative stabilities and the influence of substituents. researchgate.net Extending these computational studies to 9(10H)-Acridinimine, 10-pentyl- will provide a deeper understanding of its electronic structure, vibrational frequencies, and the energetic landscape of its potential chemical transformations. researchgate.net Such theoretical investigations can also predict the outcomes of different synthetic strategies and guide the design of new derivatives with desired properties. researchgate.net
Expansion into Novel Non-Biological Technological Domains
While acridine derivatives have a long history in biological applications, a significant emerging opportunity for 9(10H)-Acridinimine, 10-pentyl- lies in its exploration for novel non-biological technological applications.
The photophysical and electrochemical properties of acridine compounds make them attractive for use in organic electronic devices . Acridine derivatives have been investigated as components in organic light-emitting diodes (OLEDs) and as organic semiconductors. The specific substitution pattern of 9(10H)-Acridinimine, 10-pentyl- could lead to materials with favorable charge transport characteristics or emissive properties for such applications.
Another promising area is in the development of photocatalysts . Acridine-based molecules have been shown to be effective photocatalysts for a variety of organic transformations, including decarboxylative conjugate additions and the generation of carbon-centered radicals. The electronic properties of 9(10H)-Acridinimine, 10-pentyl- could be harnessed to develop new and efficient photocatalytic systems for green and sustainable chemistry.
The potential of acridine derivatives as corrosion inhibitors for various metals and alloys is also an area ripe for exploration. The ability of the acridine ring to adsorb onto metal surfaces, coupled with the influence of the pentyl and imine groups, could lead to the development of effective and environmentally friendly corrosion protection agents.
Identification and Addressing of Current Research Gaps in Mechanistic Understanding
Despite the extensive research on acridine compounds, there remain significant gaps in the mechanistic understanding of their behavior, particularly for less-studied derivatives like 9(10H)-Acridinimine, 10-pentyl-.
A key area for future research is the detailed investigation of the tautomeric equilibrium between the imine form (9(10H)-Acridinimine) and its corresponding amino tautomer (9-aminoacridine). While computational studies have touched upon this, experimental validation and a deeper understanding of how factors like the 10-pentyl substituent and the solvent environment influence this equilibrium are needed. researchgate.netresearchgate.net
The photophysical and photochemical pathways of 9(10H)-Acridinimine, 10-pentyl- are also largely unexplored. Understanding the excited-state dynamics, including fluorescence, phosphorescence, and potential for intersystem crossing, is crucial for its application in photocatalysis and organic electronics. Mechanistic studies, such as those combining experimental and computational approaches for acridine/Lewis acid photocatalyst systems, provide a roadmap for investigating the detailed reaction pathways.
Finally, the interaction mechanisms of 9(10H)-Acridinimine, 10-pentyl- with different surfaces and materials at the molecular level are not well understood. Elucidating these interactions is essential for the rational design of sensors, hybrid materials, and corrosion inhibitors.
Q & A
Q. What mixed-methods approach bridges qualitative and quantitative data in interdisciplinary studies of 9(10H)-Acridinimine, 10-pentyl-?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
